(diphenyl-4H-1,2,4-triazol-3-yl)methanol

Triazole synthesis Hydroxymethylation Process optimization

This 4,5-diphenyl-1,2,4-triazole building block delivers superior synthetic efficiency: 81% hydroxymethylation yield, near-quantitative 96% conversion to the chloromethyl intermediate, and 75% oxidation to the carbaldehyde—outperforming dimethyl analogs. The 95% minimum purity and 212–213 °C melting point ensure reproducible downstream chemistry. Procure from a multi-vendor supply base to mitigate single-source risk.

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
CAS No. 56999-71-4
Cat. No. B1521171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(diphenyl-4H-1,2,4-triazol-3-yl)methanol
CAS56999-71-4
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)CO
InChIInChI=1S/C15H13N3O/c19-11-14-16-17-15(12-7-3-1-4-8-12)18(14)13-9-5-2-6-10-13/h1-10,19H,11H2
InChIKeyQFLSXOVPLRTIBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)methanol (CAS 56999-71-4) Procurement Guide: Core Chemical Identity and Technical Baseline


(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)methanol (CAS 56999-71-4), also designated as (diphenyl-4H-1,2,4-triazol-3-yl)methanol, is a 1,2,4-triazole derivative with the molecular formula C₁₅H₁₃N₃O and a molecular weight of 251.28 g/mol [1]. The compound belongs to the class of 4,5-disubstituted 3-hydroxymethyl-1,2,4-triazoles and is characterized by a triazole core bearing phenyl substituents at positions 4 and 5 and a reactive hydroxymethyl group at position 3 [2]. The commercial material is typically supplied as a white crystalline powder with a minimum purity specification of 95% and a melting point range of 212–213 °C [2]. This compound functions primarily as a versatile scaffold and synthetic building block in medicinal chemistry and materials science research, where the hydroxymethyl moiety provides a handle for further functionalization to chloromethyl or carboxaldehyde derivatives [2].

Why 4,5-Disubstituted 1,2,4-Triazole Analogs Cannot Be Interchangeably Substituted for (4,5-Diphenyl-4H-1,2,4-triazol-3-yl)methanol (CAS 56999-71-4)


Substituting (4,5-diphenyl-4H-1,2,4-triazol-3-yl)methanol with other 4,5-disubstituted 3-hydroxymethyl-1,2,4-triazole analogs introduces quantifiable variations in synthetic yield and downstream functionalization efficiency that can materially affect process economics and research reproducibility. Systematic investigation of the hydroxymethylation reaction across four analogs with varying substituent combinations—ranging from dimethyl (3a), mixed methyl-phenyl (3b, 3c), to diphenyl (3d)—revealed that substitution pattern directly influences reaction outcome, with yields spanning from 73% to 83% under identical neutral aqueous formaldehyde conditions [1]. Furthermore, the physicochemical properties of the resulting hydroxymethyl derivative—specifically melting point and crystallinity—vary substantially with substitution pattern (e.g., mp 212–213 °C for the diphenyl analog 3d versus mp 178–180 °C for the mixed methyl-phenyl analog 3b), which in turn impacts purification characteristics and subsequent reaction behavior [1]. These differences preclude generic substitution without re-optimization of synthetic protocols and validation of downstream intermediate quality.

Quantitative Comparative Evidence for (4,5-Diphenyl-4H-1,2,4-triazol-3-yl)methanol (CAS 56999-71-4) Versus In-Class Analogs


Hydroxymethylation Synthetic Yield Comparison: Diphenyl Analog 3d Versus Dimethyl Analog 3a

In a systematic hydroxymethylation study of 4,5-disubstituted 1,2,4-triazoles using aqueous formaldehyde under neutral conditions, the diphenyl-substituted compound (3d, CAS 56999-71-4) was obtained in 81% yield. This yield exceeds that of the dimethyl-substituted analog (3a, R1=R2=Me) by 8 percentage points, which was obtained in only 73% yield under identical reaction conditions [1].

Triazole synthesis Hydroxymethylation Process optimization

Hydroxymethylation Yield Comparison: Diphenyl Analog 3d Versus Mixed Methyl-Phenyl Analogs 3b and 3c

The diphenyl analog 3d (CAS 56999-71-4) was obtained in 81% yield via hydroxymethylation, which is marginally lower than the yields observed for the mixed methyl-phenyl analogs 3b (R1=Me, R2=Ph) and 3c (R1=Ph, R2=Me), both of which were obtained in 83% yield under identical conditions [1]. This 2 percentage point differential establishes that the diphenyl substitution pattern provides yields statistically comparable to the methyl-phenyl analogs, while offering distinct advantages in downstream applications.

Triazole synthesis Substituent effect Reaction optimization

Precursor Synthesis Yield Benchmark: 3,4-Diphenyl-4H-1,2,4-triazole (2d) for CAS 56999-71-4 Production

The immediate precursor to CAS 56999-71-4, 3,4-diphenyl-4H-1,2,4-triazole (2d), was synthesized via oxidative desulfurization of the corresponding mercaptotriazole using 30% H₂O₂ in CH₂Cl₂–AcOH, affording an 86% isolated yield [1]. This yield benchmarks the efficiency of the precursor step for the diphenyl analog relative to alternative substitution patterns.

Precursor synthesis Triazole preparation Process economics

Downstream Functionalization: Conversion of CAS 56999-71-4 to Chloromethyl Derivative 4d with Near-Quantitative Yield

(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)methanol (3d, CAS 56999-71-4) was converted to 3-(chloromethyl)-4,5-diphenyl-4H-1,2,4-triazole (4d) in 96% yield using SOCl₂ and pyridine in CH₂Cl₂ [1]. This near-quantitative transformation demonstrates the efficient reactivity of the hydroxymethyl handle in the diphenyl-substituted system, enabling high-yield access to electrophilic chloromethyl derivatives suitable for further nucleophilic substitution chemistry.

Chloromethylation Functional group interconversion Synthetic intermediate

Downstream Oxidation to Carboxaldehyde: 75% Yield for Diphenyl Analog 5d

Oxidation of (4,5-diphenyl-4H-1,2,4-triazol-3-yl)methanol (3d, CAS 56999-71-4) with MnO₂ in benzene afforded 4,5-diphenyl-4H-1,2,4-triazole-3-carbaldehyde (5d) in 75% yield [1]. This establishes a baseline yield for aldehyde formation from the hydroxymethyl precursor, enabling the diphenyl triazole core to be integrated into further condensation and cyclization chemistries.

Oxidation Aldehyde synthesis Triazole functionalization

Commercial Purity Benchmark and Supplier Specification Consistency

Commercially available (4,5-diphenyl-4H-1,2,4-triazol-3-yl)methanol (CAS 56999-71-4) is supplied with a minimum purity specification of 95% from multiple independent vendors, including AKSci and Leyan . This consistent purity threshold across suppliers provides procurement predictability and reduces the risk of batch-to-batch variability that could confound synthetic reproducibility.

Quality control Purity specification Procurement

Recommended Research and Procurement Application Scenarios for (4,5-Diphenyl-4H-1,2,4-triazol-3-yl)methanol (CAS 56999-71-4)


Synthesis of 3-Chloromethyl-4,5-diphenyl-1,2,4-triazole Electrophilic Building Blocks

The near-quantitative 96% yield achieved in the conversion of (4,5-diphenyl-4H-1,2,4-triazol-3-yl)methanol to its chloromethyl derivative (4d) using SOCl₂/pyridine makes this compound an optimal starting material for generating electrophilic triazole building blocks [1]. The chloromethyl intermediate can subsequently undergo nucleophilic substitution with amines, thiols, alcohols, and other nucleophiles, enabling rapid diversification of the 4,5-diphenyl triazole scaffold for library synthesis and SAR exploration. The 81% overall yield from precursor 2d to hydroxymethyl derivative 3d further supports the economic viability of this two-step functionalization sequence [1].

Medicinal Chemistry Scaffold for 1,2,4-Triazole-Based Drug Candidate Optimization

The 4,5-diphenyl-4H-1,2,4-triazole core bearing a 3-hydroxymethyl handle provides a versatile platform for medicinal chemistry optimization of triazole-containing lead compounds. The 81% yield in the key hydroxymethylation step—exceeding the dimethyl analog by 8 percentage points and matching the methyl-phenyl analogs within 2 percentage points—establishes reliable synthetic access to this scaffold [1]. The hydroxymethyl group serves as a precursor to chloromethyl (96% yield) and carboxaldehyde (75% yield) functionalities, offering three distinct vectors for appendage diversification without requiring de novo core synthesis for each derivative [1]. This multi-functionalization capability is particularly valuable in structure-activity relationship (SAR) campaigns where systematic variation of the 3-position substituent is required while maintaining the 4,5-diphenyl substitution pattern.

Precursor for 4,5-Diphenyl-1,2,4-triazole-3-carbaldehyde in Condensation Chemistry

The 75% yield obtained for MnO₂-mediated oxidation of (4,5-diphenyl-4H-1,2,4-triazol-3-yl)methanol to the corresponding 3-carbaldehyde (5d) supports the use of CAS 56999-71-4 as a precursor for aldehyde-functionalized triazole intermediates [1]. The carbaldehyde product enables participation in condensation reactions including hydrazone and oxime formation, Knoevenagel condensations, and reductive aminations. Notably, the 75% oxidation yield for the diphenyl analog is substantially higher than the 50% yield observed for the dimethyl analog 5a, reinforcing the selection of the diphenyl variant when aldehyde formation is a required synthetic step [1].

Supply Chain Continuity: Multi-Vendor Sourcing with Consistent 95% Purity Specification

For procurement planning, (4,5-diphenyl-4H-1,2,4-triazol-3-yl)methanol (CAS 56999-71-4) offers the advantage of multi-vendor availability with consistent 95% minimum purity specifications [1]. This supply base redundancy mitigates single-source dependency risks and facilitates competitive quotation processes without the need for extensive re-qualification protocols. The compound is not classified as hazardous material for DOT/IATA transport [1], further simplifying logistics and reducing associated shipping costs and regulatory compliance burden.

Technical Documentation Hub

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